3-Phenylazetidin-3-ol, trifluoroacetic acid
Overview
Description
3-Phenylazetidin-3-ol, trifluoroacetic acid is a compound with the molecular formula C11H12F3NO3 and a molecular weight of 263.22 g/mol . It is a salt formed from 3-Phenylazetidin-3-ol and trifluoroacetic acid. This compound is known for its unique structure, which includes a phenyl group attached to an azetidine ring, and its trifluoroacetate counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Phenylazetidin-3-ol, trifluoroacetic acid involves the reaction of tert-butyl 3-hydroxy-3-phenylazetidine-1-carboxylate with trifluoroacetic acid in dichloromethane at room temperature. The reaction mixture is stirred for several hours, and the product is then purified by silica gel chromatography . Another method involves the use of phenylmagnesium bromide in tetrahydrofuran, followed by quenching with saturated aqueous ammonium chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Phenylazetidin-3-ol, trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of 3-phenylazetidin-3-one.
Reduction: Formation of 3-phenylazetidine.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
3-Phenylazetidin-3-ol, trifluoroacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Phenylazetidin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. The trifluoroacetate counterion can enhance the compound’s solubility and stability in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenylazetidin-3-one
- 3-Phenylazetidine
- 3-Hydroxy-3-phenylazetidine
Uniqueness
3-Phenylazetidin-3-ol, trifluoroacetic acid is unique due to the presence of both a hydroxyl group and a trifluoroacetate counterion. This combination imparts distinct chemical and physical properties, such as increased solubility and reactivity, compared to similar compounds .
Biological Activity
3-Phenylazetidin-3-ol, trifluoroacetic acid (CAS No. 958297-39-7) is a compound with notable biological activity, characterized by its unique molecular structure comprising a phenyl group and an azetidine ring. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and industry.
Molecular Formula : C11H12F3NO3
Molecular Weight : 263.22 g/mol
IUPAC Name : 3-phenylazetidin-3-ol; 2,2,2-trifluoroacetic acid
The compound features a trifluoroacetate counterion that enhances its solubility and stability in biological systems, making it a candidate for various applications in pharmacology and biochemistry .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:
- Hydrogen Bonding : The azetidine ring can form hydrogen bonds with amino acid side chains in proteins, facilitating interactions that may alter protein function.
- π-π Interactions : The phenyl group engages in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity or receptor binding .
- Increased Solubility : The trifluoroacetate enhances solubility, which is crucial for bioavailability in therapeutic applications .
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against several pathogens. For instance:
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 12 | 64 |
Candida albicans | 10 | 128 |
These results suggest potential applications in developing antimicrobial agents .
Anticancer Activity
Research has indicated that 3-Phenylazetidin-3-ol may have anticancer properties. In vitro studies demonstrated:
Cancer Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 25 |
MCF-7 (breast cancer) | 30 |
A549 (lung cancer) | 20 |
These findings highlight the compound's potential as a lead structure for anticancer drug development .
Study on Antimicrobial Effects
In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of various derivatives of azetidine compounds, including 3-Phenylazetidin-3-ol. The study concluded that the trifluoroacetate moiety significantly enhances the compound's antibacterial properties against Gram-positive bacteria .
Study on Anticancer Mechanisms
Another study published in Cancer Letters investigated the mechanism of action of azetidine derivatives. It was found that 3-Phenylazetidin-3-ol induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
Applications in Research and Industry
The compound has significant implications in various fields:
- Pharmaceutical Development : Its antimicrobial and anticancer activities make it a candidate for further drug development.
- Chemical Synthesis : Used as an intermediate in synthesizing complex organic molecules.
- Material Science : Potential applications in developing new materials with specific chemical properties due to its unique structure .
Properties
IUPAC Name |
3-phenylazetidin-3-ol;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.C2HF3O2/c11-9(6-10-7-9)8-4-2-1-3-5-8;3-2(4,5)1(6)7/h1-5,10-11H,6-7H2;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYUWUOCUQVEPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C2=CC=CC=C2)O.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
958297-39-7 | |
Record name | 3-phenylazetidin-3-ol; trifluoroacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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